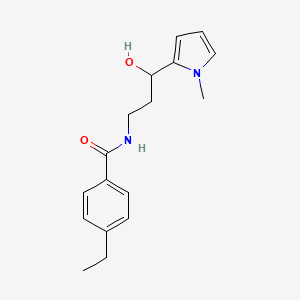![molecular formula C12H14N4O3 B2623855 1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899966-99-5](/img/structure/B2623855.png)
1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione, also known as DMPX, is a purine derivative that has been widely used in scientific research for its unique biochemical and physiological effects. This compound has been synthesized in various ways, and its mechanism of action has been extensively studied.
Wirkmechanismus
1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione acts as a competitive antagonist of the adenosine A1 and A2A receptors. Adenosine binds to these receptors, which leads to the activation of intracellular signaling pathways. By blocking the receptors, this compound prevents the activation of these pathways, which results in the modulation of various physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity and reduce the sedative effects of adenosine. It has also been shown to reduce the pain response in animal models of neuropathic pain. In addition, this compound has been shown to modulate the inflammatory response and reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has several advantages for lab experiments. It is a selective antagonist of adenosine A1 and A2A receptors, which allows for the specific modulation of these receptors. It is also stable and can be easily synthesized. However, this compound has some limitations. It has a relatively short half-life, which requires frequent dosing in animal studies. In addition, its effects can vary depending on the dose and route of administration.
Zukünftige Richtungen
There are several future directions for the use of 1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione in scientific research. One potential direction is the use of this compound in the study of sleep disorders. Adenosine is known to play a role in the regulation of sleep, and this compound could be used to modulate this process. Another potential direction is the use of this compound in the study of pain and inflammation. This compound has been shown to modulate these processes in animal models, and further research could provide insights into the underlying mechanisms. Finally, this compound could be used in the development of new therapeutics for various conditions, including sleep disorders, pain, and inflammation.
Conclusion
In conclusion, this compound, or this compound, is a purine derivative that has been widely used in scientific research for its unique biochemical and physiological effects. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. This compound has the potential to provide insights into various physiological processes and could be used in the development of new therapeutics.
Synthesemethoden
The synthesis of 1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has been reported in several ways. One of the most common methods involves the reaction of 7-methylxanthine with propylamine in the presence of acetic acid. The resulting product is then treated with acetic anhydride to obtain this compound. Another method involves the reaction of 7-methylxanthine with propionic anhydride in the presence of pyridine. The product is then treated with hydrochloric acid to obtain this compound.
Wissenschaftliche Forschungsanwendungen
1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has been widely used in scientific research as a selective antagonist of adenosine A1 and A2A receptors. Adenosine is a neuromodulator that plays an important role in various physiological processes, including sleep, pain, and inflammation. By blocking the adenosine receptors, this compound can modulate these processes and provide insights into the underlying mechanisms.
Eigenschaften
IUPAC Name |
4,7-dimethyl-2-propylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-4-5-15-10(17)8-9(14(3)12(15)18)13-11-16(8)6-7(2)19-11/h6H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQWUTMTKDSZSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C=C(O3)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-2-[2-(2-pyridyl)benzimidazol-1-yl]acetamide](/img/structure/B2623773.png)
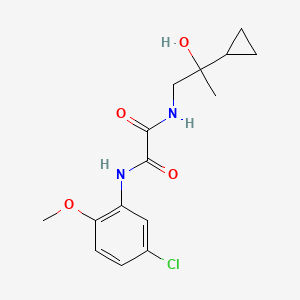

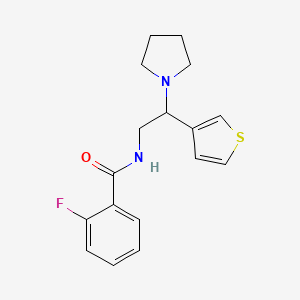
![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide](/img/structure/B2623777.png)
![2-[(1-methanesulfonylpiperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2623778.png)
![N-(2-ethylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2623782.png)
![2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)isonicotinonitrile](/img/structure/B2623784.png)
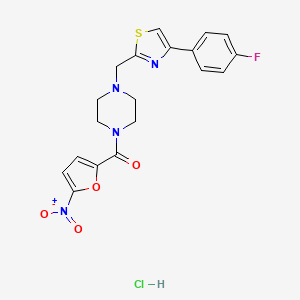
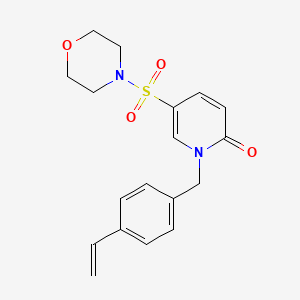

![2-[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfanyl]pyridine](/img/structure/B2623792.png)
![3,5-dimethyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2623793.png)
